molecular formula C27H21ClN6OS B2564421 1-(4-Chlorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone CAS No. 866864-83-7

1-(4-Chlorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone

Cat. No. B2564421
CAS RN: 866864-83-7
M. Wt: 513.02
InChI Key: AQBAWQFIFSYCGH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone is a useful research compound. Its molecular formula is C27H21ClN6OS and its molecular weight is 513.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Transformation

  • The synthesis of novel heterocycles involves the reactivity of various precursors towards nitrogen and carbon nucleophiles. These transformations yield a variety of quinazolinone and triazoloquinazoline derivatives, indicating the compound's versatility in generating new chemical entities for potential scientific and pharmacological investigations (Madkour, 2004).

Antimicrobial and Antituberculosis Activities

  • The synthesis of 3-heteroarylthioquinoline derivatives and their evaluation against Mycobacterium tuberculosis H37Rv (MTB) demonstrate significant antimicrobial potential. Compounds within this structural class show potent activity with minimal inhibitory concentrations (MICs) indicating promising antituberculosis agents with low cytotoxicity towards mammalian cell lines (Chitra et al., 2011).

Anti-inflammatory and Antipyretic Properties

  • Novel triazoloquinazolines containing benzenesulfonamide moieties have been synthesized and shown to possess good anti-inflammatory and antipyretic activities. These findings suggest that such compounds could be further explored for their potential in treating inflammatory conditions (Ghorab et al., 2010).

Antitumor Activities

  • The exploration of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]-quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives has highlighted compounds with high anti-monoamine oxidase and antitumor activity. This underscores the potential application of such molecules in the development of new therapeutic agents for cancer treatment (Markosyan et al., 2015).

Antifungal and Antibacterial Properties

  • The synthesis of new pyrazoline and pyrazole derivatives incorporating a quinazoline moiety has been reported, with some compounds showing significant antibacterial and antifungal activities. These findings support the compound's utility in discovering new antimicrobial agents (Hassan, 2013).

Antitumor and Anti-Monoamine Oxidase Effects

  • The synthesis of triazolobenzo[h]quinazolines and their evaluation for antitumor and anti-monoamine oxidase properties reveal promising leads for the development of novel therapeutic agents targeting cancer and neurological disorders (Markosyan et al., 2010).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN6OS/c1-17-29-22-8-4-5-9-23(22)33(17)15-14-25-31-26-20-6-2-3-7-21(20)30-27(34(26)32-25)36-16-24(35)18-10-12-19(28)13-11-18/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBAWQFIFSYCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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